Purity and Lot-to-Lot Consistency: A Critical Procurement Metric
Suppliers of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid typically offer purity levels of 95% or higher, with some vendors specifying ≥98% purity. While similar purity ranges are claimed for analogs like 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid (e.g., 95% from AKSci), the specific synthetic route and purification methods for the 3-methyl derivative often yield a product with a more consistent and well-documented impurity profile. For example, Santa Cruz Biotechnology provides a Certificate of Analysis (COA) for each lot, detailing exact purity and impurity data, a practice that enhances experimental reproducibility. In contrast, less established vendors of analogous compounds may not provide equivalent lot-specific documentation. This level of quality assurance is a critical factor for researchers planning sensitive biological assays or multi-step synthetic sequences.
| Evidence Dimension | Purity Level and Documentation |
|---|---|
| Target Compound Data | ≥95% (AKSci), ≥98% (MolCore); COA provided by Santa Cruz Biotechnology. |
| Comparator Or Baseline | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid (CAS 65422-72-2): 95% (AKSci) ; 3-Methyl-2-benzoxazolinone (CAS 21892-80-8): Purity data often less detailed from common vendors. |
| Quantified Difference | Target compound offers a documented ≥98% purity option and robust COA support, whereas comparator purity is typically only specified to 95% with less rigorous documentation. |
| Conditions | Commercial supplier specifications (AKSci, MolCore, Santa Cruz Biotechnology). |
Why This Matters
Higher documented purity and lot-specific analytical data directly reduce the risk of experimental variability, a crucial consideration for procurement in drug discovery and chemical biology.
